molecular formula C14H16N4OS B2370493 N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415556-16-8

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2370493
CAS RN: 2415556-16-8
M. Wt: 288.37
InChI Key: BQYDLTGQQZDSQA-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, commonly known as DMTQ, is a small molecule drug that has gained significant attention due to its potential therapeutic properties. DMTQ belongs to the class of tetrahydroquinazoline derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

DMTQ has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMTQ has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, DMTQ has been shown to have antioxidant properties and can be used to treat oxidative stress-related diseases.

Mechanism of Action

DMTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. DMTQ also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival. Additionally, DMTQ has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
DMTQ has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. DMTQ also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, DMTQ has been shown to reduce the proliferation and migration of cancer cells by inhibiting the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

DMTQ has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and exert its biological activity. DMTQ is also stable and can be stored for long periods without degradation. However, DMTQ has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, DMTQ can be toxic at high concentrations, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for the study of DMTQ. One direction is to study the potential use of DMTQ in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of DMTQ in the treatment of cancer. Moreover, future studies can focus on improving the solubility and bioavailability of DMTQ to enhance its therapeutic potential. Additionally, the safety and toxicity of DMTQ can be further studied to ensure its safe use in humans.
Conclusion:
In conclusion, DMTQ is a small molecule drug that has gained significant attention due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. DMTQ exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. It has several biochemical and physiological effects, including reducing the production of inflammatory mediators and reducing oxidative stress. DMTQ has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMTQ, including its potential use in the treatment of neurodegenerative disorders and cancer.

Synthesis Methods

The synthesis of DMTQ involves the reaction of 4,5-dimethyl-2-thiocyanatoimidazole with 4-aminocyclohexanone in the presence of a catalyst. The product obtained is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield DMTQ. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as column chromatography.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-8-9(2)20-14(17-8)18-13(19)12-10-5-3-4-6-11(10)15-7-16-12/h7H,3-6H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYDLTGQQZDSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NC=NC3=C2CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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